4,7-dimethyl-1H-indole-2,3-dione
Overview
Description
4,7-dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives, which include 4,7-dimethyl-1h-indole-2,3-dione, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
Indole derivatives are known to have a wide variety of actions in the brain, protect against certain types of infections, and possess central nervous system-monoaminooxidase (CNS-MAO) inhibition, anticonvulsant, and anxiogenic activities .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Preparation Methods
The synthesis of 4,7-dimethyl-1H-indole-2,3-dione typically involves the bromination and oxidation of indole using reagents such as N-bromosuccinimide and dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,7-dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include bromine, nitric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,7-dimethyl-1H-indole-2,3-dione has several scientific research applications:
Comparison with Similar Compounds
4,7-dimethyl-1H-indole-2,3-dione is unique among indole derivatives due to its specific substitution pattern. Similar compounds include:
Isatin (1H-indole-2,3-dione): A well-known indole derivative with diverse biological activities.
6,7-dimethylisatin: Another dimethyl-substituted indole derivative with similar chemical properties.
The uniqueness of this compound lies in its specific substitution at the 4 and 7 positions, which can influence its reactivity and biological activity compared to other indole derivatives .
Biological Activity
4,7-Dimethyl-1H-indole-2,3-dione (4,7-DMID) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 4,7-DMID, focusing on its antimicrobial, antioxidant, and enzyme inhibitory properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
4,7-DMID is characterized by a fused indole ring structure with the molecular formula and a molecular weight of approximately 175.18 g/mol. The compound features two methyl groups at the 4 and 7 positions and two keto groups at the 2 and 3 positions of the indole ring. This unique structure contributes to its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that 4,7-DMID exhibits significant antibacterial activity against various bacterial strains. Notably, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that 4,7-DMID may serve as a potential candidate for developing new antimicrobial agents aimed at combating bacterial infections .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties , which are crucial in protecting cells from oxidative stress-related diseases. Studies indicate that 4,7-DMID can scavenge free radicals and reduce oxidative damage in cellular models. This activity positions it as a potential therapeutic agent for conditions linked to oxidative stress.
Enzyme Inhibition
One of the most promising aspects of 4,7-DMID is its ability to inhibit specific enzymes. Notably, it has been shown to inhibit acetylcholinesterase , an enzyme associated with neurodegenerative disorders such as Alzheimer's disease. The inhibition of this enzyme could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Case Studies and Research Findings
Several studies have explored the biological activity of 4,7-DMID through various experimental approaches:
- Antimicrobial Activity Study : A study conducted on the antibacterial effects of 4,7-DMID demonstrated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be low, indicating strong antibacterial potential.
- Antioxidant Evaluation : In vitro assays assessed the antioxidant capacity of 4,7-DMID using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. Results showed that 4,7-DMID exhibited a dose-dependent scavenging effect on free radicals.
- Enzyme Inhibition Analysis : Kinetic studies revealed that 4,7-DMID acts as a competitive inhibitor of acetylcholinesterase. The IC50 value was determined through enzyme assays, showing effective inhibition at micromolar concentrations .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 4,7-DMID's biological activity, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Isatin | Indole ring with keto groups at positions 2 and 3 | Antimicrobial and anticancer properties |
5-Nitroindole | Nitro group substitution at position 5 | Different reactivity patterns |
6-Methoxyindole | Methoxy group at position 6 | Enhanced solubility but less potent |
The specific methyl substitutions at positions 4 and 7 in 4,7-DMID enhance its reactivity and biological efficacy compared to these similar compounds .
Properties
IUPAC Name |
4,7-dimethyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-6(2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRDPBOVRAVNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390819 | |
Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15540-90-6 | |
Record name | 4,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-DIMETHYLISATIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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